Ethyl 4-hydrazinylbenzoate hydrochloride
Overview
Description
Ethyl 4-hydrazinylbenzoate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 . It is used in various scientific and industrial applications.
Molecular Structure Analysis
The molecular weight of Ethyl 4-hydrazinylbenzoate hydrochloride is 216.67 . It has a linear formula of C9H13ClN2O2 . The compound crystallizes from ethanol as translucent light yellow thin plates . They are monoclinic, with unit cell parameters a = 8.846 (6), b = 20.734 (14), c = 7.583 (5) Å, β = 95.743 (13)°, V = 1383.8 (16) Å 3 .Physical And Chemical Properties Analysis
Ethyl 4-hydrazinylbenzoate hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Photonic Applications
Ethyl 4-hydrazinylbenzoate hydrochloride is explored in the field of photonics. Studies have shown that its derivatives exhibit significant third-order nonlinear optical properties, making them promising for applications in photonic devices. For instance, derivatives like ethyl 2-((2E)-2-(4-(dimethylamino)benzylidene]hydrazinyl)-5-nitrobenzoate exhibit reverse saturable absorption, a property beneficial for optical limiting applications in photonics (Nair et al., 2022).
Material Synthesis and Characterization
Ethyl 4-hydrazinylbenzoate hydrochloride is used in synthesizing and characterizing new materials. For instance, its derivatives have been synthesized and characterized for their optical properties using techniques like single crystal X-ray diffraction and DFT-based studies. These materials have shown significant nonlinear optical (NLO) characteristics, which are important for technological applications (Haroon et al., 2019).
Bioorthogonal Chemistry
In bioorthogonal chemistry, ethyl 4-hydrazinylbenzoate hydrochloride is used to form stable boron-nitrogen heterocycles in neutral aqueous solutions. These reactions are orthogonal to protein functional groups, making them useful for protein conjugation in bioorthogonal coupling reactions under physiologically compatible conditions (Dilek et al., 2015).
Anticancer Research
In anticancer research, derivatives of ethyl 4-hydrazinylbenzoate hydrochloride, such as hydrazide-hydrazones derived from ethyl paraben, have been synthesized and evaluated for their anticancer activity. These compounds have shown activity against liver cancer cell lines, indicating their potential as anticancer agents (Han et al., 2020).
Environmental Studies
In environmental studies, ethyl 4-hydrazinylbenzoate hydrochloride and its derivatives are investigated for their environmental behavior, such as in the study of UV filters like ethyl-4-aminobenzoate. Research in this area focuses on the occurrence, transformation products, and fate of these compounds in aquatic environments (Li et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
ethyl 4-hydrazinylbenzoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-5-8(11-10)6-4-7;/h3-6,11H,2,10H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZOWQCBGLZWSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydrazinylbenzoate hydrochloride |
Synthesis routes and methods
Procedure details
Citations
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